Enhanced Substrate Affinity for Butyrylcholinesterase Relative to Short-Chain Acylcholines
Decanoylcholine and other long-chain alkanoylcholines exhibit superior substrate properties for butyrylcholinesterase (BChE) compared to short-chain analogs. In vitro kinetic studies using purified BChE demonstrate that long-chain choline esters are 'excellent substrates' at low concentrations, characterized by Km values that are lower than those of short-chain analogues [1]. This indicates higher enzyme affinity for the C10 acyl chain relative to C2-C4 compounds. The finding is consistent across multiple long-chain substrates, establishing a class-level kinetic advantage for decanoylcholine in BChE-mediated hydrolysis assays [2].
| Evidence Dimension | Butyrylcholinesterase substrate affinity (Km) |
|---|---|
| Target Compound Data | Low Km value (quantitative data not specified in abstract, but reported as 'lower than those of short-chain analogues') |
| Comparator Or Baseline | Short-chain acylcholines (e.g., acetyl-, butyryl-) |
| Quantified Difference | Km(long-chain) < Km(short-chain) |
| Conditions | Purified butyrylcholinesterase (EC 3.1.1.8), radiolabeled substrate radiochromatographic detection |
Why This Matters
This differential affinity enables more sensitive BChE activity assays and positions decanoylcholine as a preferred substrate for studying BChE kinetics, substrate inhibition phenomena, and esterase structure-function relationships.
- [1] Chelminska-Bertilsson M, Allenmark S, Edebo L. Butyrylcholinesterase activity towards long-chain alkanoylcholines: kinetics and mechanism. Biochimica et Biophysica Acta, 1993, 1202: 56. PMID: 8373825. View Source
- [2] Chelminska-Bertilsson et al. 1993. BBA 1202:56. Abstract: 'The long-chain choline esters were found to be excellent substrates for butyrylcholinesterase at low concentrations, with Km values lower than those of short-chain analogues.' View Source
